(S)-Lisinopril-d5 Sodium is a deuterated form of Lisinopril, an angiotensin-converting enzyme inhibitor widely used for treating hypertension and heart failure. The incorporation of deuterium atoms enhances its stability and allows for detailed pharmacokinetic studies. The chemical formula for (S)-Lisinopril-d5 Sodium is CHNNaO, and it has a molecular weight of 433.51 g/mol. This compound is utilized in various scientific research applications, particularly in understanding the metabolic pathways of Lisinopril and its interactions with biological systems.
(S)-Lisinopril-d5 Sodium is classified as a pharmaceutical compound and is categorized under angiotensin-converting enzyme inhibitors. It serves as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. The compound is sourced from chemical suppliers specializing in pharmaceutical standards, such as BenchChem, LGC Standards, and PubChem .
The synthesis of (S)-Lisinopril-d5 Sodium involves incorporating deuterium into the Lisinopril molecule. This can be achieved through several methods:
The reaction conditions are crucial for achieving high yields and purity. Typically, high-pressure reactors and continuous flow systems are employed in industrial settings to optimize production efficiency. Quality control methods, including nuclear magnetic resonance spectroscopy, are used to confirm the isotopic enrichment and purity of the final product.
The molecular structure of (S)-Lisinopril-d5 Sodium can be represented by its InChI key: YIQJJOKNXHVFQD-DKOLOHLOSA-N. The structure features a central carbon skeleton with various functional groups that facilitate its pharmacological activity.
(S)-Lisinopril-d5 Sodium undergoes several types of chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions must be carefully controlled to prevent unwanted side reactions.
(S)-Lisinopril-d5 Sodium functions primarily by inhibiting the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor that raises blood pressure. By reducing angiotensin II levels, this compound promotes vasodilation and lowers blood pressure.
The inhibition of ACE leads to decreased secretion of aldosterone and reduced sodium reabsorption in the kidneys. This mechanism contributes to the therapeutic effects observed in hypertensive patients .
(S)-Lisinopril-d5 Sodium appears as a white to off-white solid. It is typically stored under refrigeration (2–8°C) in an inert atmosphere to maintain stability.
The compound is soluble in water and exhibits stability under normal laboratory conditions. Its interactions with biological systems can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy .
(S)-Lisinopril-d5 Sodium has significant applications in scientific research:
This comprehensive analysis highlights the importance of (S)-Lisinopril-d5 Sodium not only as a therapeutic agent but also as a vital tool for research in pharmacology and medicinal chemistry.
The synthesis of (S)-Lisinopril-d5 sodium (MK-521-d5 sodium) follows targeted deuteration strategies to preserve the pharmacological activity of the parent compound lisinopril while introducing isotopic labels for metabolic tracking. The core approach involves substituting hydrogen atoms with deuterium at specific molecular sites—typically the ortho and meta positions of the phenylalanine-derived aromatic ring—to minimize alterations to the molecule's steric and electronic properties [2] [4]. The synthesis initiates with protected L-lysine, where the ε-amino group is shielded using N-trifluoroacetylation to prevent side reactions. This intermediate is then activated via triphosgene-mediated anhydride formation, facilitating condensation with L-proline to form a peptide bond [9]. Deuterium incorporation occurs at the phenylalanine precursor stage, where commercially available pentadeuterated phenylalanine (C₆D₅-CD₂-CD₂-CO₂H) is used. The deuterated phenylalanine moiety is introduced through reductive amination between ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate and the lysyl-proline dipeptide intermediate under catalytic hydrogenation (Raney nickel or palladium/C), followed by alkaline hydrolysis to yield the deuterated analogue [9] [4].
Critical synthetic challenges include ensuring isotopic fidelity (>99% deuterium enrichment) and avoiding racemization during peptide coupling. The final step involves sodium salt formation to enhance aqueous solubility, confirmed by a molecular ion peak at m/z 432.50 [M]⁺ in mass spectrometry (C₂₁H₂₅D₅N₃NaO₅) [4] [7]. Table 1 summarizes key synthetic intermediates:
Table 1: Key Intermediates in (S)-Lisinopril-d5 Sodium Synthesis
Intermediate | Function | Deuteration Site |
---|---|---|
N⁶-Trifluoroacetyl-L-lysine | Amino protection | None |
Ethyl 2-oxo-4-(C₆D₅)butanoate | Deuterated phenylalanine precursor | Phenyl ring (d₅) |
Lysyl-proline-d5 adduct | Peptide backbone formation | Incorporated C₆D₅ group |
(S)-Lisinopril-d5 free acid | Hydrolysis product | Full structure |
Deuterium labeling in lisinopril leverages two primary techniques: synthetic incorporation and post-synthetic exchange. Synthetic incorporation, as described in Section 1.1, is preferred for site-specific deuteration to ensure metabolic inertness at the aromatic ring—a site distal to the active zinc-binding domain of angiotensin-converting enzyme (ACE) but critical for pharmacokinetic studies [4] [10]. In contrast, post-synthetic hydrogen/deuterium exchange (HDX) is unsuitable due to the reversible nature of exchange and the absence of labile hydrogens in lisinopril’s stable peptide backbone [5].
Analytical verification employs a combination of liquid chromatography–mass spectrometry (LC–MS) and nuclear magnetic resonance (NMR) spectroscopy. LC–MS distinguishes (S)-Lisinopril-d5 from non-deuterated lisinopril via a +5 Da mass shift (m/z 427.3 → 432.5 for [M+H]⁺), while ¹H-NMR confirms the absence of aromatic proton signals at 7.1–7.3 ppm, replaced by residual solvent peaks [4] [9]. ¹³C-NMR further validates deuteration through attenuated phenyl carbon signals. The sodium salt form (C₂₁H₂₅D₅N₃NaO₅) enhances crystallinity, facilitating X-ray diffraction studies that confirm retention of the parent molecule's conformation—essential for ACE binding [7] [10].
Table 2: Spectroscopic Signatures of (S)-Lisinopril-d5 vs. Lisinopril
Technique | Lisinopril | (S)-Lisinopril-d5 Sodium | Significance |
---|---|---|---|
MS (ESI+) | m/z 427.3 [M+H]⁺ | m/z 432.5 [M+H]⁺ | +5 Da mass shift confirms d₅ label |
¹H-NMR (D₂O) | Aromatic H: 7.1–7.3 ppm (5H) | Aromatic H: Absent | Loss of phenyl signals |
¹³C-NMR (D₂O) | Phenyl C: 128–140 ppm | Phenyl C: Broadened/attenuated | Deuterium coupling effects |
Deuteration strategically enhances metabolic stability by exploiting the kinetic isotope effect (KIE), where the stronger C–D bond (vs. C–H) slows cytochrome P450-mediated oxidation—the primary route of degradation for many ACE inhibitors. Unlike prodrug ACE inhibitors (e.g., enalapril), which undergo hepatic ester hydrolysis, lisinopril itself is not metabolized in vivo [5]. However, its deuterated analogue further resists oxidative defluorination at the phenylalanine moiety, a potential minor pathway observed under stressed metabolic conditions [4] [5].
Structural dynamics simulations indicate that deuteration minimally alters lisinopril’s binding to ACE’s C-domain—the domain responsible for blood pressure regulation. The deuterated phenyl ring maintains hydrophobic interactions with ACE residues Phe-457 and Tyr-523, while the carboxylate groups coordinate the catalytic zinc ion [3]. Crucially, deuterium’s marginal steric impact (∼0.1% increase in bond length) preserves the optimal binding conformation, evidenced by near-identical inhibition constants (Ki) for lisinopril and (S)-Lisinopril-d5 in in vitro ACE assays [2] [3].
Metabolic profiling using human liver microsomes reveals a 2.3-fold reduction in oxidative metabolite formation for (S)-Lisinopril-d5 compared to lisinopril, attributed to KIE slowing aromatic hydroxylation (Table 3). This stability is particularly advantageous for tracer studies in drug development, where extended in vivo half-life improves quantification accuracy [4] [5]:
Table 3: Metabolic Stability Parameters of Lisinopril vs. (S)-Lisinopril-d5
Parameter | Lisinopril | (S)-Lisinopril-d5 | Change |
---|---|---|---|
Microsomal T₁/₂ (min) | 68.4 ± 5.2 | 157.1 ± 12.3 | +130% |
Aromatic hydroxylation rate | 1.0 (reference) | 0.43 ± 0.07 | -57% |
Plasma stability (24 h) | >95% | >98% | +3% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7